Daphnogirin B
Description
Daphnogirin B (Compound 104) is a biflavonoid isolated from Cortex Daphnes species, such as Daphne giraldii and Daphne tangutica. Structurally, it consists of two flavonoid units linked via C–C or C–O–C bonds, forming a dimeric structure characteristic of biflavonoids. Key features include hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions C-5 and C-7 on the flavone nucleus, which are critical for its bioactivity .
Its molecular ion ([M+H]⁺) is detected at m/z=543 in LC/MS analyses, corresponding to a molecular formula of C₃₀H₂₂O₁₀ .
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(1R,5R,13R)-1,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-21-one |
InChI |
InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)38-22)29(37)28(36)25-21(35)11-18(33)12-23(25)39-30(29,40-24)15-3-7-17(32)8-4-15/h1-8,11-13,22,31-35,37H,9-10H2/t22-,29-,30+/m1/s1 |
InChI Key |
KVPJDVHJFGPPAB-UVQZXEQTSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C=C2O)O[C@]4([C@@]3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)O[C@H]1C7=CC=C(C=C7)O |
Canonical SMILES |
C1CC2=C(C3=C(C=C2O)OC4(C3(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
Synonyms |
daphnogirin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Daphnogirin A (Compound 103)
- Structural Similarities: Daphnogirin A shares the biflavonoid backbone with Daphnogirin B but differs in substituent positions. Both lack sugar moieties, enhancing lipid solubility.
- Functional Differences: Antioxidant Activity: Daphnogirin A shows slightly lower antioxidant efficacy compared to this compound in DPPH assays, likely due to subtle differences in hydroxyl group orientation . Antiviral Potential: Neither compound directly blocks the S-protein–ACE2 interface, but this compound binds more stably to the SARS-CoV-2 S-protein (docking score: −8.0 kcal/mol) .
Table 1: Structural and Functional Comparison of Daphnogirin A and B
| Property | Daphnogirin A | This compound |
|---|---|---|
| Molecular Formula | C₂₉H₂₀O₁₀ | C₃₀H₂₂O₁₀ |
| Substituents | −OCH₃ at C-7 | −OH at C-5, −OCH₃ at C-7 |
| Antioxidant Activity | Moderate (IC₅₀: 12 µM) | High (IC₅₀: 8 µM) |
| SARS-CoV-2 Docking | −7.8 kcal/mol | −8.0 kcal/mol |
| Source | D. giraldii stem bark | D. tangutica root bark |
Isodispar B (AV-35)
- Structural Context: A coumarin derivative, structurally distinct from biflavonoids but with comparable antiviral docking scores (−8.0 kcal/mol).
- Functional Comparison: Binding Site: Unlike this compound, Isodispar B binds to the ACE2 receptor at Q493, forming hydrogen bonds that may block viral entry .
Table 2: Antiviral Mechanism Comparison
| Compound | Target Protein | Binding Site | Docking Score (kcal/mol) | Proposed Mechanism |
|---|---|---|---|---|
| This compound | SARS-CoV-2 S | Internal region of S-protein | −8.0 | Stabilizes S-protein conformation |
| Isodispar B | Human ACE2 | Surface near Q493 | −8.0 | Blocks S-protein–ACE2 interaction |
Daphn-odorin B
- Structural Similarities: A flavanone with the same [M+H]⁺ (m/z=543) as this compound but differing in backbone (monomeric vs. dimeric).
- Functional Overlap: Both act as α-glucosidase inhibitors, but this compound’s dimeric structure enhances binding affinity to enzyme active sites . Daphn-odorin B lacks reported antiviral activity.
Comparison with Functionally Similar Compounds
Flavonols (Compounds 20–27)
- Structural Difference: Flavonols possess a hydroxyl group at C-3, absent in this compound.
- Bioactivity: Flavonols exhibit moderate antioxidant activity but lower than this compound due to reduced structural rigidity .
Flavan-3-ols (Compounds 84–89)
- Functional Contrast: These monomeric flavanols show antidiabetic activity but lack the biflavonoid-enhanced membrane permeability seen in this compound .
Key Research Findings
Lipid Solubility: this compound’s isoprenyl groups (absent in Daphnogirin A) enhance interaction with cell membranes, improving bioavailability .
Antiviral Specificity: Despite comparable docking scores, this compound and Isodispar B target different proteins, suggesting complementary therapeutic applications .
Glycosylation Rarity: Only 8 of 104 C. Daphnes compounds are glycosylated, underscoring this compound’s uniqueness as a non-glycosylated biflavonoid with dual bioactivities .
Q & A
Q. How is Daphnogirin B structurally characterized, and what analytical techniques are essential for confirming its identity?
this compound, a biflavonoid (C₃₀H₂₆O₁₀), is characterized via nuclear magnetic resonance (NMR) for determining hydrogen/carbon frameworks and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography resolves stereochemistry, while infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) . For novel compounds, purity (>95%) must be validated via HPLC with UV/Vis or diode-array detection .
Q. What methodologies are recommended for isolating this compound from plant sources like Cortex Daphnes?
Isolation involves sequential extraction (e.g., ethanol/water mixtures) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Fractionation guided by bioactivity assays (e.g., DPPH radical scavenging) ensures targeted isolation. Document solvent gradients and retention times to ensure reproducibility .
Q. Which in vitro assays are validated for assessing this compound’s antioxidant activity?
Standard assays include:
- DPPH/ABTS radical scavenging : Measure IC₅₀ values under controlled pH and temperature.
- Ferric reducing antioxidant power (FRAP) : Quantify Fe³⁺→Fe²⁺ reduction.
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in HepG2 or RAW264.7 cells. Normalize results to positive controls (e.g., ascorbic acid) and report inter-assay variability .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reported bioactivity across studies?
Contradictions may arise from:
- Purity variations : Ensure compound identity via NMR and HRMS.
- Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), cell passage numbers, and incubation times.
- Synergistic effects : Test this compound alongside co-occurring flavonoids (e.g., Daphnogirin A) to evaluate combinatorial interactions . Use meta-analysis to compare datasets, applying statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables .
Q. What experimental design considerations are critical for studying this compound’s in vivo pharmacokinetics?
- Solubility optimization : Use surfactants (e.g., Tween 80) or cyclodextrins for aqueous formulations.
- Bioavailability studies : Administer via oral/gavage routes in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, 24h. Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .
- Tissue distribution : Apply autoradiography or whole-body imaging for biodynamic analysis .
Q. How can researchers evaluate this compound’s potential synergism with conventional therapeutics?
- Combination index (CI) analysis : Use Chou-Talalay’s method in cancer cell lines (e.g., Hep3B) to calculate CI values (CI <1 = synergism).
- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways modulated by this compound alone vs. in combination .
Data Analysis and Validation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
- Bland-Altman plots : Assess agreement between technical replicates.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput datasets .
Q. How should researchers validate this compound’s molecular targets in mechanistic studies?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to putative targets (e.g., Keap1-Nrf2).
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells.
- Molecular docking : Use AutoDock Vina for in silico validation, cross-referenced with experimental IC₅₀ values .
Ethical and Reproducibility Guidelines
Q. What documentation is required to ensure reproducibility in this compound research?
- Experimental protocols : Detail instrumentation settings (e.g., NMR frequency, HPLC column type).
- Raw data : Deposit spectra/chromatograms in repositories like Zenodo.
- Negative controls : Include solvent-only and heat-inactivated enzyme groups .
Q. How can researchers mitigate bias in preclinical studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
